molecular formula C23H31IN2O2 B11559005 1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea

1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea

Cat. No.: B11559005
M. Wt: 494.4 g/mol
InChI Key: RKQITZSLASZIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea is an organic compound with the molecular formula C17H24IN2O2 It is characterized by the presence of a decyloxy group attached to a phenyl ring and an iodophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea typically involves the reaction of 4-iodoaniline with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

    Hydrolysis: Products such as amines and carboxylic acids.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Decyloxy)phenyl]-3-(4-isopropylbenzyl)urea
  • 1-[4-(Decyloxy)phenyl]-3-(4-methylphenyl)urea

Uniqueness

1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea is unique due to the presence of both a decyloxy group and an iodophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31IN2O2

Molecular Weight

494.4 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(4-iodophenyl)urea

InChI

InChI=1S/C23H31IN2O2/c1-2-3-4-5-6-7-8-9-18-28-22-16-14-21(15-17-22)26-23(27)25-20-12-10-19(24)11-13-20/h10-17H,2-9,18H2,1H3,(H2,25,26,27)

InChI Key

RKQITZSLASZIPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.